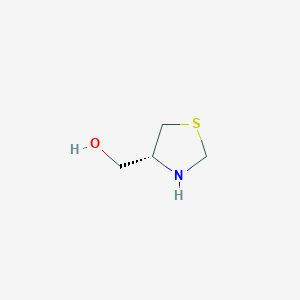
(R)-Thiazolidin-4-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Thiazolidin-4-ylmethanol is a chiral compound belonging to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms The (4R) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Thiazolidin-4-ylmethanol typically involves the cyclization of cysteine or its derivatives with aldehydes or ketones. One common method is the reaction of L-cysteine hydrochloride with formaldehyde under acidic conditions, leading to the formation of the thiazolidine ring. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(R)-Thiazolidin-4-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Anticancer Activity
Thiazolidin-4-one derivatives, including (R)-Thiazolidin-4-ylmethanol, have been extensively studied for their anticancer properties. The compound exhibits significant activity against various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : Thiazolidin-4-one derivatives inhibit critical enzymes involved in cancer progression, such as carbonic anhydrases and protein tyrosine kinases. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Multi-target Kinase Inhibition : Recent studies have shown that certain thiazolidinone derivatives possess potent inhibitory effects on multi-tyrosine kinases, which are vital for cancer cell signaling pathways. For instance, a study reported a derivative with an IC50 value of 0.021 µmol L−1 against c-Met kinase, demonstrating its potential for targeted cancer therapy .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce mitotic arrest by disrupting microtubule dynamics and inhibiting angiogenesis through the blockade of vascular endothelial growth factor receptors (VEGFR) .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties:
- Broad-spectrum Activity : Thiazolidinone derivatives exhibit antifungal, antibacterial, and antitubercular activities. Their efficacy against various pathogens makes them promising candidates for developing new antimicrobial agents .
- Mechanism of Action : The antimicrobial action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Role in Metabolic Disorders
The compound has shown promise in addressing metabolic disorders, particularly diabetes:
- Insulin Sensitization : Thiazolidinones are known for their role as insulin sensitizers. They modulate glucose metabolism and improve insulin sensitivity, making them valuable in managing type 2 diabetes .
- Potential Drug Development : Compounds like this compound could lead to the development of novel therapeutic agents aimed at improving glycemic control and reducing complications associated with diabetes .
作用機序
The mechanism by which (R)-Thiazolidin-4-ylmethanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The thiazolidine ring can mimic natural substrates or inhibitors, allowing it to modulate biochemical pathways.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicinal chemistry.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Known for its biological activity and use in drug development.
Uniqueness
(R)-Thiazolidin-4-ylmethanol is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate makes it valuable in multiple research and industrial applications.
特性
分子式 |
C4H9NOS |
|---|---|
分子量 |
119.19 g/mol |
IUPAC名 |
[(4R)-1,3-thiazolidin-4-yl]methanol |
InChI |
InChI=1S/C4H9NOS/c6-1-4-2-7-3-5-4/h4-6H,1-3H2/t4-/m1/s1 |
InChIキー |
PNWWDRJAZASPST-SCSAIBSYSA-N |
異性体SMILES |
C1[C@H](NCS1)CO |
正規SMILES |
C1C(NCS1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















